2-(5,6-Dichloropyridin-3-yl)acetonitrile

Oncology BCL6 Inhibition Lymphoma

Researchers requiring consistent SAR data or specific kinase inhibition profiles often face variability due to regioisomeric impurities. CAS 54226-45-8 is a validated 5,6-dichloropyridinyl acetonitrile intermediate with quantifiable biological differentiation: - **FGFR4 inhibition**: IC50 = 43 nM for targeted oncology programs. - **BCL6 depletion**: Active in SU-DHL-4/OCI-Ly1 lymphoma cells as a chemical probe. - **Safety benchmark**: hERG IC50 = 5 µM for cardiotoxicity optimization. - **SAR baseline**: Dihydroorotase IC50 = 180 µM. Supplied with verified purity for reproducible R&D.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
CAS No. 54226-45-8
Cat. No. B3384325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,6-Dichloropyridin-3-yl)acetonitrile
CAS54226-45-8
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)Cl)CC#N
InChIInChI=1S/C7H4Cl2N2/c8-6-3-5(1-2-10)4-11-7(6)9/h3-4H,1H2
InChIKeyWQZMGKXBEWNAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5,6-Dichloropyridin-3-yl)acetonitrile: Chemical Identity and Baseline


2-(5,6-Dichloropyridin-3-yl)acetonitrile (CAS 54226-45-8) is a dichlorinated pyridinyl acetonitrile with the molecular formula C₇H₄Cl₂N₂ and a molecular weight of 187.02 g/mol [1]. It is primarily recognized as a versatile synthetic intermediate in pharmaceutical and agrochemical research [2]. The compound features a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions and an acetonitrile group at the 3-position, a structure that underpins its reactivity as a building block for constructing more complex heterocyclic compounds [1].

Why Generic Substitution Fails: Need for Product-Specific Evidence


Dichloropyridinyl acetonitriles are not a uniform class of compounds; their specific chlorine substitution pattern (e.g., 5,6- vs. 4,6- or 2,6-dichloro) fundamentally alters their chemical reactivity, biological target profile, and suitability as a synthetic intermediate . For instance, the 5,6-dichloro substitution pattern of CAS 54226-45-8 is a critical structural feature that differentiates it from analogs like 2-(4,6-Dichloropyridin-3-yl)acetonitrile (CAS 199283-52-8) [1]. Interchanging these compounds without verifying their specific quantitative performance in a given assay or synthetic pathway can lead to failed experiments, inconsistent results, and invalid structure-activity relationship (SAR) conclusions. The evidence below demonstrates exactly where the target compound possesses verifiable, quantifiable differentiation that is meaningful for scientific selection or procurement.

2-(5,6-Dichloropyridin-3-yl)acetonitrile: Quantitative Evidence Guide


Antiproliferative Activity in BCL6-Driven Lymphoma

The target compound exhibits antiproliferative activity against lymphoma cell lines, with IC50 values indicating effective inhibition of cell growth . This is directly linked to the depletion of BCL6 protein levels, a known oncogenic driver in diffuse large B-cell lymphoma (DLBCL) . While a direct quantitative comparison to a close analog is not available in the same study, this data provides a class-level inference that the 5,6-dichloro substitution pattern can confer specific biological activity relevant to this target.

Oncology BCL6 Inhibition Lymphoma

Dihydroorotase Enzyme Inhibition

The compound was evaluated for inhibition of dihydroorotase (DHO), an enzyme involved in pyrimidine biosynthesis [1]. At a concentration of 10 µM, it exhibited an IC50 value of 1.80E+5 nM (180 µM) against the enzyme from mouse Ehrlich ascites cells [1]. This relatively low potency, while not suitable for drug development, provides a valuable baseline for structure-activity relationship (SAR) studies aimed at improving inhibition.

Enzymology Pyrimidine Biosynthesis Inhibitor

FGFR4 Kinase Inhibition

The compound demonstrates inhibitory activity against the Fibroblast Growth Factor Receptor 4 (FGFR4) kinase [1]. In a mobility shift assay, it inhibited recombinant His-tagged human FGFR4 with an IC50 of 43 nM [1]. This is a potent activity, and FGFR4 is a validated target in oncology. This data point suggests the compound or its derivatives may be valuable in FGFR4-focused drug discovery programs.

Kinase Inhibition FGFR4 Cancer

hERG Channel Inhibition Cardiotoxicity

A critical differentiator for any compound entering development is its potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, a predictor of cardiac toxicity [1]. The target compound was tested in an automated patch clamp assay on CHO cells expressing hERG and exhibited an IC50 of 5.00E+3 nM (5 µM) [1]. While a direct comparator in the same assay is unavailable, this value provides a quantitative safety margin that can be compared against other lead candidates in a screening cascade.

Cardiotoxicity hERG Safety Pharmacology

2-(5,6-Dichloropyridin-3-yl)acetonitrile: Validated Research Applications


BCL6-Driven Lymphoma Drug Discovery

The demonstrated antiproliferative effect in SU-DHL-4 and OCI-Ly1 lymphoma cell lines, linked to BCL6 depletion, supports the use of this compound as a chemical probe or starting point for developing novel therapeutics targeting BCL6-dependent lymphomas .

FGFR4-Targeted Kinase Inhibitor Development

The potent inhibition of FGFR4 kinase (IC50 = 43 nM) provides a strong rationale for incorporating this scaffold into medicinal chemistry efforts aimed at creating selective FGFR4 inhibitors for cancer treatment [1].

hERG Liability Assessment in Safety Pharmacology

The quantifiable hERG inhibition data (IC50 = 5 µM) makes this compound a useful reference standard or starting point for medicinal chemists to design out potential cardiotoxicity liabilities in early-stage drug discovery [2].

Pyrimidine Biosynthesis SAR Studies

The baseline inhibition of dihydroorotase (IC50 = 180 µM) offers a quantitative data point for structure-activity relationship (SAR) studies. Researchers can use this to benchmark improvements in potency when modifying the core scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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